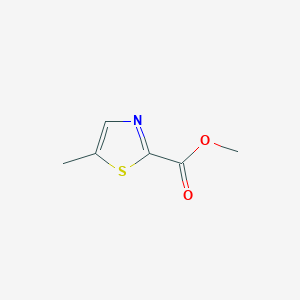

Methyl 5-methylthiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-methylthiazole-2-carboxylate is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. Thiazoles are known for their diverse applications in medicinal chemistry and as intermediates in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential applications. A one-pot synthesis method for ethyl 2-substituted-4-methylthiazole-5-carboxylates has been developed, which provides an efficient route from readily available starting materials under mild conditions . Another study presents a facile synthesis of 2-aminothiazole-5-carboxylates, which involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate that cyclizes with thioureas to afford the desired product . Additionally, a simple synthesis approach for methyl 2-aminothiazole-5-carboxylate has been reported, which can be further transformed into methyl 2-bromothiazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents affecting their properties. An X-ray diffraction study of a 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole hexabromotellurate provides insights into the types of interactions present in the crystal structure of such compounds . The study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate also contributes to the understanding of the structural and conformational characteristics of related thiazole compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. The versatile template of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one has been shown to be useful for the synthesis of novel heterocyclic scaffolds through nucleophilic ring opening and subsequent transformations . The direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole have been employed to synthesize 5-N-arylamino-4-methylthiazoles, demonstrating the potential for diverse functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of 5-N-arylamino-4-methylthiazoles, for instance, show dependence on the substituents at the 2-position of the thiazole core, with electron-accepting groups inducing bathochromic shifts of fluorescence . The reactivity of thiazole compounds can also be discussed in terms of conceptual density functional theory (DFT), which provides insights into the most active centers for electrophilic, radical, or nucleophilic attacks .

Applications De Recherche Scientifique

Environmental Epigenetics and Genome Flexibility

Research indicates that certain chemical compounds, including those structurally similar to Methyl 5-methylthiazole-2-carboxylate, could have significant implications in environmental epigenetics. DNA methylation and demethylation, involving derivatives of cytosine such as 5-hydroxymethylcytosine (5hmC), play a crucial role in genome regulation and flexibility. These processes are influenced by both genetic programming and environmental factors, which can lead to alterations in gene regulation. Studies have shown that adverse environmental exposures can induce aberrant DNA methylation changes, potentially leading to various pathologies. The exploration of DNA hydroxymethylation as a biomarker for environmental factors highlights the compound's relevance in understanding epigenetic responses to external stimuli (Efimova et al., 2020).

Neuroprotective Strategies in Cerebrovascular Stroke

Compounds with properties related to this compound are being studied for their neuroprotective effects, particularly in the context of cerebrovascular stroke. These studies focus on mitigating secondary cerebral injury and minimizing disability post-stroke. Despite limited success in clinical trials, ongoing research into compounds targeting specific molecular pathways offers hope for developing effective neuroprotective agents. Such research underscores the importance of understanding the molecular biology of stroke and identifying therapeutic strategies that can prevent or mitigate cognitive impairment in at-risk individuals (Karsy et al., 2017).

Antimicrobial and Anti-biofilm Activities

Carvacrol, a compound sharing functional groups with this compound, demonstrates significant antimicrobial and anti-biofilm activities. It's effective against a wide range of Gram-positive and Gram-negative bacteria, including both planktonic and sessile pathogens. The potential for combining carvacrol with nanomaterials for preventing biofilm-associated infections illustrates the broader applicability of compounds with similar structures in developing new anti-infective materials (Marchese et al., 2018).

DNA Methylation in Cancer Research

The study of 5-hydroxymethylcytosine (5hmC) in cell-free DNA as a novel cancer biomarker represents a critical area of precision oncology. Aberrant methylation is a hallmark of cancer, and the detection and quantification of 5hmC in cell-free DNA offer promising avenues for early cancer detection, prognosis, and therapeutic strategies. This research underscores the significance of understanding DNA methylation patterns and their role in carcinogenesis, potentially surpassing classical markers in cancer diagnostics and treatment (Ling Xu et al., 2021).

Safety and Hazards

“Methyl 5-methylthiazole-2-carboxylate” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

Methyl 5-methylthiazole-2-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of these compounds are often enzymes or receptors in the biological systems .

Propriétés

IUPAC Name |

methyl 5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIXYFPZODBRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355731 |

Source

|

| Record name | Methyl 5-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79247-98-6 |

Source

|

| Record name | Methyl 5-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)